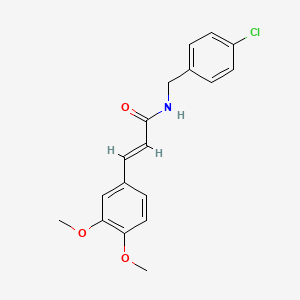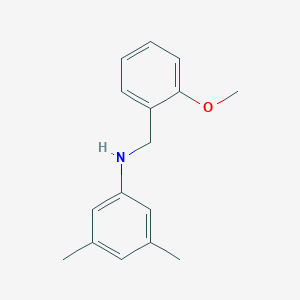![molecular formula C16H19NO3 B5874165 ethyl 2-ethyl-1,3-dimethyl-6-oxo-2,6-dihydrocyclohepta[c]pyrrole-5-carboxylate](/img/structure/B5874165.png)
ethyl 2-ethyl-1,3-dimethyl-6-oxo-2,6-dihydrocyclohepta[c]pyrrole-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-ethyl-1,3-dimethyl-6-oxo-2,6-dihydrocyclohepta[c]pyrrole-5-carboxylate, also known as EDC, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. EDC is a heterocyclic compound that is synthesized through a multi-step process.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-ethyl-1,3-dimethyl-6-oxo-2,6-dihydrocyclohepta[c]pyrrole-5-carboxylate has been studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, this compound has been shown to have anti-inflammatory and anti-cancer properties. In agriculture, this compound has been studied for its potential use as a pesticide due to its ability to inhibit the growth of certain pests. In materials science, this compound has been studied for its potential use in the development of new materials due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of ethyl 2-ethyl-1,3-dimethyl-6-oxo-2,6-dihydrocyclohepta[c]pyrrole-5-carboxylate is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory molecules. This compound has also been shown to inhibit the activity of certain signaling pathways that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells and reduce the production of inflammatory molecules. In vivo studies have shown that this compound can reduce the size of tumors in animal models and reduce the severity of inflammation in animal models of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
Ethyl 2-ethyl-1,3-dimethyl-6-oxo-2,6-dihydrocyclohepta[c]pyrrole-5-carboxylate has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high degree of purity. This compound is also stable under a wide range of conditions, which makes it a useful tool for studying the effects of various treatments on cells and tissues. However, this compound also has some limitations. It is not very water-soluble, which can make it difficult to administer in certain experiments. Additionally, this compound has not been extensively studied in humans, so its safety and efficacy in humans are not well-established.
Zukünftige Richtungen
There are several future directions for research on ethyl 2-ethyl-1,3-dimethyl-6-oxo-2,6-dihydrocyclohepta[c]pyrrole-5-carboxylate. One area of interest is the development of new cancer treatments based on this compound. Another area of interest is the development of new pesticides based on this compound. Additionally, this compound could be studied for its potential use in the development of new materials with unique properties. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Conclusion:
This compound is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. The synthesis of this compound is a complex process that requires expertise in organic chemistry. This compound has been studied for its potential applications in medicine, agriculture, and materials science. The mechanism of action of this compound is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. This compound has several advantages for use in lab experiments, but it also has some limitations. Further research is needed to fully understand the potential applications of this compound in various fields.
Synthesemethoden
The synthesis of ethyl 2-ethyl-1,3-dimethyl-6-oxo-2,6-dihydrocyclohepta[c]pyrrole-5-carboxylate involves a multi-step process that includes the reaction of a cycloheptanone with ethyl acetoacetate, followed by a series of reactions that lead to the formation of the final product. The synthesis of this compound is a complex process that requires expertise in organic chemistry.
Eigenschaften
IUPAC Name |
ethyl 2-ethyl-1,3-dimethyl-6-oxocyclohepta[c]pyrrole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3/c1-5-17-10(3)12-7-8-15(18)14(16(19)20-6-2)9-13(12)11(17)4/h7-9H,5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IICUATOSVFANFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C2C=CC(=O)C(=CC2=C1C)C(=O)OCC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-(4-isopropylphenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide](/img/structure/B5874087.png)

![4-ethoxy-N-[2-(4-methyl-1-piperidinyl)phenyl]benzamide](/img/structure/B5874091.png)

![2-[(3,4-dichlorobenzoyl)amino]-5-hydroxybenzoic acid](/img/structure/B5874109.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-3,4-dimethylbenzamide](/img/structure/B5874118.png)
![7-(difluoromethyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5874126.png)

![N-{4-[(3-pyridinylamino)carbonyl]phenyl}-2-furamide](/img/structure/B5874143.png)
![3-({[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}methyl)pyridine](/img/structure/B5874150.png)

![4-[4-(4-morpholinylcarbonyl)benzyl]morpholine](/img/structure/B5874156.png)
![3-{[(propionylamino)carbonothioyl]amino}benzoic acid](/img/structure/B5874159.png)
![3-{[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}propanoic acid](/img/structure/B5874175.png)
